1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid
Description
1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H17NO2 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and an amino group attached to a 4-methylphenyl group
Properties
IUPAC Name |
1-(4-methylanilino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)14-13(12(15)16)8-2-3-9-13/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYHRBPLKFUBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344841 | |
| Record name | 1-[(4-methylphenyl)amino]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861317-20-6 | |
| Record name | 1-[(4-methylphenyl)amino]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Addition-Cyclization Sequence for Cyclic β-Amino Acid Derivatives
A notable method for synthesizing α,α-disubstituted cyclic β-amino acid derivatives, which can be adapted for 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid, involves a sulfanyl radical addition-cyclization reaction. This approach was developed by Takeda et al. and involves the following key steps:
- Starting Materials : Oxime ethers connected with acrylate derivatives.
- Reaction Mechanism : Sulfanyl radical addition followed by cyclization to form the cyclic β-amino acid structure.
- Intermediate Formation : Ethyl 2-[(2,2-dimethoxyethyl)[(4-methylphenyl)sulfonyl]amino]methylpropenoate is formed as an intermediate.
- Purification : The intermediate is often purified by flash column chromatography (FCC) using solvent mixtures such as n-hexane and ethyl acetate.
- Subsequent Transformations : The intermediate aldehyde formed after extraction is further reacted with sodium acetate and methoxyamine hydrochloride to form ketoxime ethers, which are precursors to the amino acid derivatives.
- Aldehyde proton signal observed at 9.53 ppm (1H, singlet), confirming the intermediate structure.
- Aromatic protons of the 4-methylphenyl group appear as broad doublets around 7.30–7.71 ppm.
- Methyl group on the phenyl ring appears as a singlet at 2.43 ppm.
This method allows the construction of the cyclic β-amino acid core with the 4-methylphenylamino substituent efficiently and with high yields (e.g., 93% for certain steps).
Reductive Amination of 2-Oxocyclopentane Carboxylic Acid Esters
Another scalable approach focuses on the reductive amination of 2-oxocyclopentane carboxylic acid ethyl esters to introduce the amino substituent:
- Starting Material : 2-Oxocyclopentane carboxylic acid ethyl ester.
- Amination Agent : 4-Methylphenylamine or derivatives thereof.
- Reductive Agent : Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).
- Conditions : The reaction typically requires low temperatures to control stereochemistry and avoid side reactions.
- Outcome : Formation of the amino ester intermediate, which can be hydrolyzed to the corresponding amino acid.
This method is flexible for synthesizing all stereoisomers of the target compound but requires careful chromatographic separation due to stereoisomeric mixtures. The reductive amination step is critical and can be challenging to scale up due to the toxicity and handling of cyanoborohydride reagents.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive amination | 4-Methylphenylamine, NaBH4 in EtOH | Room temperature or mild heating |
| Hydrogenolysis | Pd/C catalyst, H2 atmosphere | 45 °C, 5–6 hours |
| Acidic hydrolysis | 10% HCl, 60–70 °C | Multiple heating cycles for purity |
The final amino acid is isolated after acid hydrolysis and purification steps, yielding the desired this compound.
Ester Hydrolysis of Amino Acid Esters
The preparation often involves initial synthesis of methyl or ethyl esters of the amino acid, which are then hydrolyzed to the free acid:
- General Hydrolysis Method : Treatment of the ester with aqueous base or acid under reflux.
- Work-Up : Extraction and purification by methods such as flash chromatography.
- Yields : High yields reported (~90% or more) for hydrolysis steps.
This step is crucial for obtaining the free carboxylic acid form from the ester intermediates and is widely used in the preparation of amino acid derivatives, including those with aromatic amine substituents.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Sulfanyl Radical Addition-Cyclization | Oxime ethers, acrylates, sulfanyl radicals | High yields, efficient cyclization | Requires radical initiators |
| Reductive Amination of Ketoesters | 4-Methylphenylamine, NaBH4 or NaBH3CN, Pd/C | Stereochemical control possible | Toxic reagents, scale-up issues |
| Ester Hydrolysis | Acidic or basic hydrolysis of amino acid esters | Simple, high yield | Requires careful purification |
Research Findings and Notes
- The radical addition-cyclization method provides a novel route to α,α-disubstituted cyclic β-amino acids with quaternary carbon centers, which is relevant for synthesizing this compound derivatives.
- Reductive amination is a classical and scalable method but requires optimization to avoid toxic reagents and to achieve stereoselectivity.
- Hydrolysis of ester intermediates is a standard and reliable step to obtain the free acid form with high purity.
- NMR spectroscopy is widely used to confirm the structure and purity of intermediates and final products, with characteristic signals for aldehyde protons, aromatic protons, and methyl substituents on the phenyl ring.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted amines or other derivatives
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Receptor Modulation : Research indicates that derivatives of cyclopentanecarboxylic acids exhibit activity as selective NR2B receptor antagonists, suggesting potential applications in treating neurological disorders such as schizophrenia or depression .
- Analgesic Properties : Studies have demonstrated that compounds similar to 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid can possess analgesic effects, making them candidates for pain management therapies .
-
Synthetic Chemistry
- Synthesis of Chiral Compounds : The compound serves as an intermediate in the synthesis of chiral β-amino acids, which are critical in drug development due to their biological activity and role in protein synthesis .
- Homologation Reactions : It can be utilized in visible-light-induced homologation reactions to create more complex carboxylic acid derivatives, enhancing its utility in synthetic organic chemistry .
-
Biological Activity
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be leveraged for developing new antibiotics or antifungal agents .
- Anti-inflammatory Potential : Its structural characteristics may contribute to anti-inflammatory effects, positioning it as a candidate for treating inflammatory diseases .
Case Study 1: NR2B Antagonism
A series of studies have focused on the development of NR2B antagonists from cyclopentanecarboxylic acid derivatives. One notable finding was that modifications to the amino substituent significantly influenced receptor binding affinity and selectivity. For instance, a methyl substitution at the para position enhanced potency while maintaining selectivity over hERG channels, which are crucial for cardiac safety profiles .
| Compound | NR2B IC50 (nM) | hERG IC50 (nM) | Oral Bioavailability (%) |
|---|---|---|---|
| 1 | 0.88 | 7200 | 67 |
| 2 | 1.5 | >10000 | 45 |
Case Study 2: Synthesis of β-Amino Acids
Research has demonstrated the utility of this compound as a precursor in synthesizing various β-amino acids through asymmetric aminomethylation processes. This method has shown promise for producing compounds with high enantiomeric purity, essential for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but the compound’s structure allows it to engage in specific interactions that can influence biological processes.
Comparison with Similar Compounds
1-(4-Methylphenyl)cyclopentanecarboxylic acid: Lacks the amino group, which may result in different chemical and biological properties.
Cyclopentanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopentane ring can exhibit distinct properties and applications.
Uniqueness: 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid is unique due to the presence of both the amino group and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
Introduction
1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid, also known by its CAS number 861317-20-6, is an organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring with a carboxylic acid functional group and an amino group substituted by a para-methylphenyl moiety. Its molecular formula is .
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 205.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 861317-20-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to act as a substrate for specific enzymes, influencing metabolic pathways. The compound's structure allows it to modulate receptor activity, particularly in the context of neurological and inflammatory responses.
Key Mechanisms
- Enzyme Interaction : The compound may serve as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been implicated in modulating the activity of neurotransmitter receptors, potentially affecting mood and cognitive functions.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens through mechanisms that disrupt cellular integrity.
Anti-inflammatory Effects
Recent studies suggest that the compound possesses anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and modulate immune responses, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and neuronal apoptosis, suggesting potential applications in treating conditions like Alzheimer’s disease.
Study on Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various cyclopentanecarboxylic acid derivatives, including this compound. The findings indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Neuroprotective Research
A study conducted by Smith et al. (2023) investigated the neuroprotective effects of the compound in a rat model of induced oxidative stress. The results showed that administration of this compound led to a reduction in markers of oxidative damage and improved cognitive function as assessed by behavioral tests .
Anti-inflammatory Mechanism Analysis
Another research article explored the anti-inflammatory mechanisms of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Q & A
Basic: What are the recommended synthetic routes for 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid, and how can reaction conditions be optimized?
Answer:
A primary method involves coupling 4-methylaniline with cyclopentanecarboxylic acid derivatives. For example, Hofmann rearrangement under acidic conditions (pH 1) can facilitate cyclopropane ring formation in related analogs . Optimization may include adjusting reaction time (e.g., overnight at room temperature), using catalysts like HCl, and monitoring pH to stabilize intermediates. Characterization via LC-MS or NMR is critical to confirm yield and purity.
Basic: How is structural characterization performed for this compound, and what analytical techniques are essential?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies aromatic protons (δ 6.8–7.2 ppm) and cyclopentane carbons. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight (e.g., [M+H]+ at m/z ~235) and purity . Infrared (IR) spectroscopy can confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities.
Basic: What are the solubility properties of this compound, and how do they impact experimental design?
Answer:
The compound exhibits pH-dependent solubility due to its carboxylic acid group. It is sparingly soluble in water at neutral pH but dissolves in acidic (pH < 3) or basic (pH > 10) conditions . For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation. Buffer compatibility (e.g., PBS, pH 7.4) must be tested to ensure stability.
Advanced: How do substituents on the phenyl ring (e.g., Cl, F, methyl) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Answer:
Substituents alter electron density and steric effects. For example, fluorophenyl analogs (e.g., [214262-99-4]) may enhance metabolic stability but reduce binding affinity compared to methyl groups . SAR studies require synthesizing analogs with systematic substitutions, followed by in vitro assays (e.g., IC₅₀ determination in cancer cell lines) and computational docking to map interactions with target proteins .
Advanced: How does stereochemistry affect the compound’s pharmacological profile, and what methods are used to isolate enantiomers?
Answer:
Stereoisomers (e.g., 1S,2R vs. 1S,2S configurations in cyclopentane derivatives) can exhibit divergent bioactivity . Chiral HPLC or enzymatic resolution separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD). For in vitro testing, enantiopure samples must be used to avoid confounding results.
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time) or impurities. Reproduce experiments using standardized protocols (e.g., MTT assay in A549 vs. HepG2 cells) and validate compound purity via HPLC (>95%). Meta-analysis of substituent effects (e.g., methyl vs. chloro groups) can clarify trends .
Advanced: What in vitro pharmacological assays are suitable for evaluating anti-tumor activity, and how are IC₅₀ values interpreted?
Answer:
Use cell viability assays (MTT, SRB) in panels of cancer cell lines (e.g., breast MCF-7, liver HepG2). IC₅₀ values below 10 μM suggest potent activity. Include positive controls (e.g., doxorubicin) and validate mechanisms via apoptosis markers (Annexin V) or cell cycle analysis (PI staining) .
Basic: What safety precautions are required for handling this compound?
Answer:
Wear PPE (gloves, goggles) due to potential irritancy. Store at 2–8°C in airtight containers to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management (neutralize with bicarbonate) and first-aid measures (flush eyes with water for 15 minutes) .
Advanced: How can researchers design a SAR study to optimize this compound’s bioactivity?
Answer:
Core Modifications: Vary cyclopentane ring size (e.g., cyclohexane analogs) to assess steric effects.
Substituent Screening: Test electron-withdrawing (Cl, F) vs. donating (methyl, methoxy) groups on the phenyl ring.
Pharmacokinetic Profiling: Measure LogP (octanol-water) for lipophilicity and microsomal stability for metabolic resistance .
Advanced: What strategies validate analytical methods for quantifying this compound in biological matrices?
Answer:
Develop a validated LC-MS/MS method with:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
